N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide
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Overview
Description
N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is known for its structural similarity to fentanyl, a potent synthetic opioid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide typically involves the reaction of 4-(piperidin-1-yl)benzaldehyde with ethylamine, followed by the reduction of the resulting imine to form the corresponding amine. This amine is then acylated with propanoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological receptors.
Medicine: Research focuses on its analgesic properties and potential use as a pain management drug.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The compound’s molecular targets include the μ-opioid receptor, and its pathways involve the inhibition of neurotransmitter release, resulting in pain relief .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure.
Norfentanyl: A metabolite of fentanyl with similar pharmacological properties.
Benzylfentanyl: Another fentanyl analog with comparable effects.
Uniqueness
N-{1-[4-(piperidin-1-yl)phenyl]ethyl}propanamide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other fentanyl analogs. These differences can influence its potency, duration of action, and side effect profile .
Properties
IUPAC Name |
N-[1-(4-piperidin-1-ylphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-16(19)17-13(2)14-7-9-15(10-8-14)18-11-5-4-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHPMCAOJBZQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=C(C=C1)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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